molecular formula C5H7NS B1589727 5-Methylthiophen-2-amine CAS No. 55502-89-1

5-Methylthiophen-2-amine

Cat. No.: B1589727
CAS No.: 55502-89-1
M. Wt: 113.18 g/mol
InChI Key: FFFZTUUENXGQNL-UHFFFAOYSA-N
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Description

5-Methylthiophen-2-amine is an organic compound with the molecular formula C5H7NS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The compound is characterized by the presence of an amine group at the second position and a methyl group at the fifth position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylthiophen-2-amine can be achieved through several methods. One common approach involves the nitration of 5-methylthiophene, followed by reduction to obtain the amine derivative. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst .

Another method involves the direct amination of 5-methylthiophene using ammonia or an amine source under high temperature and pressure conditions. This method may require the use of a catalyst such as platinum or rhodium to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product can be achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

5-Methylthiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methylthiophen-2-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound of 5-Methylthiophen-2-amine, lacking the methyl and amine groups.

    2-Aminothiophene: Similar structure but without the methyl group at the fifth position.

    5-Methylthiophene: Lacks the amine group at the second position.

Uniqueness

This compound is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-methylthiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-4-2-3-5(6)7-4/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFZTUUENXGQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462172
Record name 5-methylthiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55502-89-1
Record name 5-methylthiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 5-methylthiophen-2-ylcarbamate (0.825 g, 3.87 mmol) in CH2Cl2 (10 mL) and TFA (6 mL) wad stirred at room temperature for 20 h. Solvents was removed in vacuo to give 5-methylthiophen-2-amine as trifluoroacetic acid salt (0.870 g).
Quantity
0.825 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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